N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13-6-2-3-7-15(13)20-12-16(19)18-10-14-11-21-17(22-14)8-4-5-9-17/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWIRFOKJVNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketalization of Cyclic Diols
The 1,4-dioxaspiro[4.4]nonane core is constructed through acid-catalyzed cyclization of a cyclic diol with a ketone. For example, cyclopentanol derivatives react with ethylene glycol under catalytic BF₃·Et₂O to form the spirocyclic ether. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 25–60°C | 78–84 |
| Catalyst Loading | 5–10 mol% BF₃·Et₂O | 82 |
| Reaction Time | 2–12 hours | 84 |
Post-cyclization, the ketone intermediate (1,4-dioxaspiro[4.4]nonan-7-one) is reduced to the corresponding alcohol using NaBH₄ in methanol.
Conversion to Primary Amine
The alcohol is converted to the amine via a Mitsunobu reaction or Gabriel synthesis. Using phthalimide and DIAD/PPh₃, the alcohol is substituted to form a phthalimide-protected amine, followed by hydrazinolysis to yield 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | Phthalimide, DIAD, PPh₃, THF | 65 |
| Deprotection | Hydrazine hydrate, ethanol | 89 |
Synthesis of 2-(o-Tolyloxy)acetic Acid
The aryloxy acid component is synthesized via a continuous condensation process, as detailed in Patent CN108440273B.
Neutralization of o-Cresol
o-Cresol is neutralized with NaOH (30–80°C) to form sodium o-cresolate, which reacts with chloroacetic acid under alkaline conditions:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 50–80°C | 92 |
| NaOH Concentration | 20–30 wt% | 90 |
| Residence Time | 15–30 minutes | 94 |
Reactive Distillation and Acidification
The crude product undergoes reactive distillation to remove water and unreacted reagents. Subsequent acidification with HCl precipitates 2-(o-tolyloxy)acetic acid:
| Property | Value |
|---|---|
| Purity | ≥98% |
| Isolated Yield | 86% |
Amide Coupling: Formation of N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-Tolyloxy)acetamide
The final step involves coupling 2-(o-tolyloxy)acetic acid with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine. Two methods are prevalent:
Acyl Chloride Method
The acid is converted to its acyl chloride using SOCl₂, followed by reaction with the amine in dichloromethane:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride | SOCl₂, 60°C, 2h | 95 |
| Coupling | Et₃N, 0°C to RT | 88 |
Carbodiimide-Mediated Coupling
Using EDCl and HOBt in THF, the reaction proceeds under mild conditions:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| EDCl Loading | 1.2 equiv | 91 |
| Reaction Time | 12 hours, RT | 85 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Acyl Chloride | High efficiency, scalability | SOCl₂ handling hazards | 75 |
| EDCl/HOBt | Mild conditions, fewer side products | Cost of reagents | 68 |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the o-tolyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the o-tolyloxy group.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following analysis compares the target compound with analogous acetamides from diverse sources, focusing on substituent effects, core structures, and inferred applications.
Substituent and Functional Group Analysis
Key Observations :
- Electronic Effects : The target’s o-tolyloxy group (electron-donating methyl) contrasts with chloro (electron-withdrawing) in compounds, which may reduce electrophilic reactivity and toxicity compared to herbicides like alachlor .
- Metabolic Stability : The spiro ketal may resist oxidative degradation better than the benzothiazole core in compounds, which are prone to metabolic cleavage at the sulfur atom .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H23NO6
- Molecular Weight : 357.42 g/mol
- Melting Point : 201-204°C
- Solubility : Soluble in organic solvents like DMSO and ethanol; water solubility not reported.
Biological Activity Overview
The compound exhibits a range of biological activities, notably:
- Anticancer Activity : Demonstrated efficacy in various cancer cell lines.
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
- Neuroprotective Properties : Investigated for its role in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : It appears to affect signaling pathways that regulate cell survival and apoptosis.
- Antioxidant Activity : Exhibits properties that mitigate oxidative stress, which is crucial in neuroprotection.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A recent investigation demonstrated that this compound significantly reduced cell viability in MCF-7 and Bel-7402 cancer cell lines, suggesting its potential as an anticancer agent .
- Inflammatory Disease Model : In a murine model of inflammation, the compound showed a marked decrease in pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory diseases .
Toxicity and Safety
The toxicity profile of this compound has been evaluated through various preclinical studies. While it shows promise as a therapeutic agent, high doses have been associated with adverse effects, necessitating further investigation into its safety margins.
Current Research Trends
Research continues to explore the full spectrum of biological activities associated with this compound. Ongoing studies aim to clarify its mechanisms of action and assess its efficacy across different disease models.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Spirocyclic Core Formation : Construct the 1,4-dioxaspiro[4.4]nonane ring via cyclization of a diol with a ketone or aldehyde under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .
Functionalization : Introduce the methylene group at the 2-position of the spiro ring through nucleophilic substitution or reductive amination, using reagents like NaBH₃CN or K₂CO₃ in DMF .
Acetamide Coupling : React the spiro intermediate with 2-(o-tolyloxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) .
- Optimization : Control reaction temperature (±5°C), solvent polarity, and catalyst loading. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to verify spirocyclic proton environments (δ 1.6–4.2 ppm for dioxane and methylene groups) and ¹³C NMR for carbonyl (δ 170–175 ppm) and aromatic carbons. 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro system .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of o-tolyloxy group).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by AUC) and detect stereoisomers .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Enzyme Inhibition : Screen against kinases (e.g., CDK9) or proteases using fluorogenic substrates .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity Controls : Include doxorubicin and untreated cells to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Structural Modifications :
- Vary the spiro ring size (e.g., 1,4-dioxaspiro[4.5] vs. [4.4]) to alter rigidity.
- Substitute o-tolyloxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Assay Design : Test derivatives in parallel using high-throughput screening (HTS) for IC₅₀ shifts.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like CDK9 .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
- Stereochemical Analysis : Confirm absence of enantiomers via chiral HPLC (Chiralpak AD-H column) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for kinase targets .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (dioxane oxygen) and hydrophobic pockets (o-tolyl group) .
Data Contradiction Analysis Framework
| Conflict Source | Resolution Strategy | Example Evidence |
|---|---|---|
| Varied IC₅₀ values | Re-test under standardized conditions (cell passage number, serum lot) | |
| Discrepant NMR shifts | Reassign peaks using 2D NMR (HSQC, HMBC) | |
| Opposing SAR trends | Validate synthetic routes (e.g., check for regioisomers) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
